
4-((2-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and a quinazolinone. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound is likely to be largely planar due to the presence of the quinazolinone and benzamide groups. The presence of the thioether could introduce some conformational flexibility .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in nucleophilic acyl substitution reactions, and the thioether could be oxidized .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the amide and thioether groups could affect its solubility, and the aromatic rings could contribute to its UV/Vis absorption properties .
Scientific Research Applications
Synthesis and Anticonvulsant/Antimicrobial Activities A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) focused on synthesizing novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, a class to which the specified compound belongs. They evaluated these compounds for antimicrobial and anticonvulsant activities, discovering broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant effects in some compounds (Rajasekaran et al., 2013).
Antimicrobial Potential of Quinazoline Derivatives Desai, Shihora, and Moradia (2007) synthesized new quinazolines, including derivatives similar to the specified compound, and evaluated their potential as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities on various microorganisms (Desai et al., 2007).
Antimicrobial Activity of Novel Quinazolinone Derivatives Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, synthesizing and evaluating them for antimicrobial properties. These compounds showed effectiveness against several bacteria and fungi, indicating their potential as antimicrobial agents (Habib et al., 2013).
Synthesis and Characterization for Medicinal Applications Gromachevskaya, Kaigorodova, and Konyushkin (2017) explored the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, closely related to the specified compound. Their study focused on the molecular structure and potential applications in medicinal chemistry (Gromachevskaya et al., 2017).
Quinazoline Antifolate Inhibitors Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates with various substituents, similar to the compound . They evaluated these compounds as inhibitors of thymidylate synthase and for their cytotoxicity, finding some with potential as antitumor agents (Marsham et al., 1989).
Future Directions
properties
IUPAC Name |
4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-19-8-13-23(16-20(19)2)31-26(34)18-38-29-32-25-7-5-4-6-24(25)28(36)33(29)17-21-9-11-22(12-10-21)27(35)30-14-15-37-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXATGITRUUMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)
![N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)


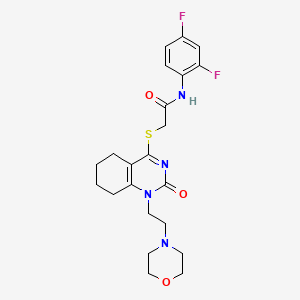
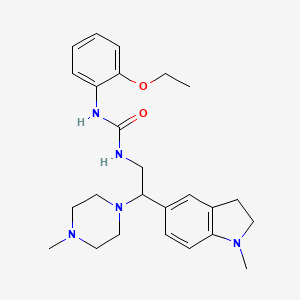
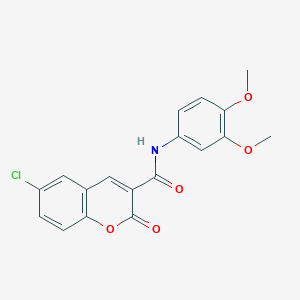
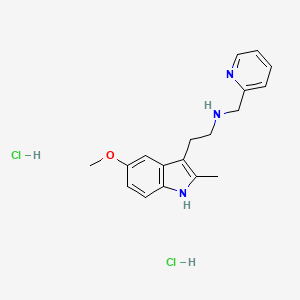
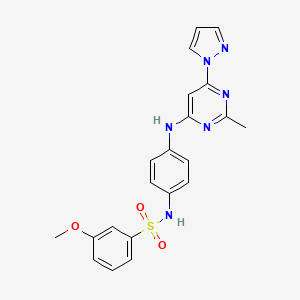
![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)
